molecular formula C16H27NO4S B1678497 Pivopril CAS No. 81045-50-3

Pivopril

Cat. No. B1678497
CAS RN: 81045-50-3
M. Wt: 329.5 g/mol
InChI Key: XRKXJJYSKUIIEN-LLVKDONJSA-N
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Description

Pivopril, also known as RHC 3659-(S), is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . It is used in the treatment of hypertension and has been compared to captopril for oral angiotensin-converting enzyme (ACE) inhibition in rats and dogs .


Synthesis Analysis

The synthesis of Pivopril is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Pivopril has a molecular formula of C16H27NO4S . It has an average mass of 329.455 Da and a monoisotopic mass of 329.166077 Da .


Chemical Reactions Analysis

The chemical reactions involving Pivopril are complex and involve multiple steps. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .


Physical And Chemical Properties Analysis

Pivopril has a molecular weight of 329.45 . It is a solid substance with a white to off-white color . More detailed physical and chemical properties would require specific laboratory analysis .

Scientific Research Applications

ACE Inhibition and Antihypertensive Activity

Pivopril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its antihypertensive activity. It works by inhibiting ACE, which blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation. This action not only results in lowered blood pressure but also decreases aldosterone secretion by the adrenal cortex, increasing sodium excretion and water outflow (Definitions, 2020).

Role in Drug and Gene Delivery

In the broader context of drug and gene delivery, the research in this field, although not directly citing Pivopril, explores various strategies for effective drug delivery systems. This includes novel materials and nanoparticulate systems, which might intersect with the administration and efficacy of drugs like Pivopril in clinical scenarios (Rowe-Rendleman et al., 2014).

Insights from ACE Inhibitor Studies

Research on a variety of N-substituted (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives, including Pivopril, has provided insights into their ability to inhibit ACE activity. This includes understanding their role as potential prodrugs and their efficacy in lowering blood pressure in animal models. These studies contribute to the broader understanding of ACE inhibitors like Pivopril, aiding in the development of more effective antihypertensive treatments (Suh et al., 1985).

Exploration in Community-Based Participatory Research

While not directly related to Pivopril, understanding community-based participatory research (CBPR) is crucial in the context of public health and medicine. CBPR approaches, like Photovoice, enhance community engagement and can be integral in health research and interventions, potentially including those involving medications like Pivopril (Castleden & Garvin, 2008).

Safety And Hazards

The safety data sheets for Pivopril indicate that it should be handled with care . Any clothing contaminated by the product should be immediately removed and the area should be moved out of danger .

properties

IUPAC Name

2-[cyclopentyl-[(2S)-3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXJJYSKUIIEN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319138
Record name Pivopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivopril

CAS RN

81045-50-3
Record name Pivopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81045-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivopril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081045503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIVOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6I5962EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JT Suh, JW Skiles, BE Williams… - Journal of medicinal …, 1985 - ACS Publications
… Herein we report some of pivopril’s (74c) biological properties. … for pivopril and captopril were 0.058 and 0.10 mg/kg, respectively. The intensity and duration of action for both pivopril …
Number of citations: 42 pubs.acs.org
JW Skiles, JT Suh, BE Williams… - Journal of medicinal …, 1986 - ACS Publications
… contain a mercaptan functionality directly bonded to an aromatic ring, in contrast to the aliphatic thiol moiety contained in captopril (1) and the vinylogous mercaptan of pivopril (3). …
Number of citations: 54 pubs.acs.org
V Stoičkov, S Šarić, M Golubović… - SAR and QSAR in …, 2018 - Taylor & Francis
Angiotensin-converting enzyme (ACE) inhibitors have been acknowledged as first-line agents for the treatment of hypertension and a variety of cardiovascular disorders. In this context, …
Number of citations: 12 www.tandfonline.com
Y Hu, L Liang, S Liu, JY Kung… - The Journal of Clinical …, 2023 - Wiley Online Library
Studies have shown that angiotensin converting enzyme inhibitors (ACEIs) are superior in primary and secondary prevention for cardiac mortality and morbidity to angiotensin receptor …
Number of citations: 1 onlinelibrary.wiley.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
N Bodor, JJ Kaminski - Annual Reports in Medicinal Chemistry, 1987 - Elsevier
Publisher Summary Studies have clarified the confusion between the terms prodrug and soft drug. These terms represent opposite concepts: a prodrug is inactive by design and it is …
Number of citations: 81 www.sciencedirect.com
L Liang, YK Janice, B Mitchelmore… - … of Pharmacy & …, 2021 - journals.library.ualberta.ca
Purpose: To determine the risk of angiotensin converting enzyme inhibitor (ACEI)-induced cough compared to non-ACEI cough among Chinese patients. Methods: A comprehensive …
Number of citations: 5 journals.library.ualberta.ca
T Greif, M Alsawas, AT Reid, V Liu, L Prokop… - JID innovations, 2023 - Elsevier
Acting on the renin–angiotensin–aldosterone system, angiotensin-converting enzyme inhibitors (ACE-Is) and angiotensin receptor blockers (ARBs) are mechanisms of some of the most …
Number of citations: 7 www.sciencedirect.com
AH Kahns, H Bundgaard - International journal of pharmaceutics, 1990 - Elsevier
The systemic bioavailability of N-acetylcysteine (NAC) following oral administration is very low due to extensive first-pass metabolism by deacetylation, primarily in the gut. In an attempt …
Number of citations: 25 www.sciencedirect.com
LJ Li, YJ Chen, GM Wang, WL Tang… - The Cochrane Database …, 2017 - ncbi.nlm.nih.gov
… OR enalapril) (renin inhibitor OR aliskiren OR ciprokiren OR ditekiren OR enalkiren OR remikiren OR rasilez OR tekturna OR terlakiren OR zankiren) AND (perindopril OR pivopril OR …
Number of citations: 1 www.ncbi.nlm.nih.gov

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